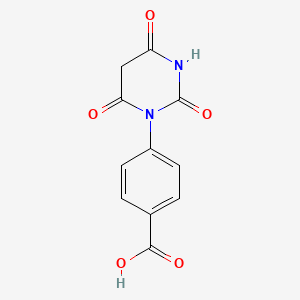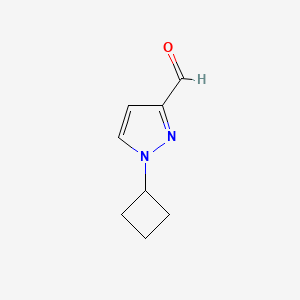![molecular formula C14H19ClN2O3 B2497890 1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1226435-42-2](/img/structure/B2497890.png)
1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a hydroxycyclopentylmethyl group attached to a urea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea typically involves the reaction of 5-chloro-2-methoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of amino groups.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, leading to changes in cellular processes. The stability of the urea linkage under various conditions allows for its use in different biological and chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-methylphenyl)piperazine: Similar in structure but contains a piperazine ring instead of a urea moiety.
2-Methoxyphenyl isocyanate: Used for similar protection and deprotection reactions in organic synthesis.
N-Benzyl-1-(4-methoxyphenyl)-2-propanamine hydrochloride: Contains a methoxyphenyl group but differs in the overall structure and functional groups.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability under various conditions and versatility in different applications make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-20-12-5-4-10(15)8-11(12)17-13(18)16-9-14(19)6-2-3-7-14/h4-5,8,19H,2-3,6-7,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDGNNAMRUTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)



![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2497827.png)

